Cas no 2877705-61-6 (1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride)

1-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride is a fluorinated heterocyclic compound featuring an oxazole-piperidine scaffold with a nitrile functional group. Its structural design enhances binding affinity and selectivity, making it a valuable intermediate in medicinal chemistry for targeting CNS and receptor-modulated pathways. The presence of the 4-fluorophenyl group improves metabolic stability, while the carbonitrile moiety offers versatility for further derivatization. The hydrochloride salt form ensures improved solubility and handling properties. This compound is particularly useful in pharmaceutical research for the development of bioactive molecules, including potential antipsychotics or enzyme inhibitors, due to its balanced lipophilicity and pharmacophore compatibility.
1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride structure
2877705-61-6 structure
Product Name:1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride
CAS No:2877705-61-6
MF:C16H17ClFN3O
MW:321.777086019516
CID:5330069
PubChem ID:165434022
Update Time:2025-05-24

1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • F1915-8750
    • 2877705-61-6
    • 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile
    • AKOS040854007
    • 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride
    • 4-Piperidinecarbonitrile, 1-[[2-(4-fluorophenyl)-4-oxazolyl]methyl]-, hydrochloride (1:1)
    • Inchi: 1S/C16H16FN3O.ClH/c17-14-3-1-13(2-4-14)16-19-15(11-21-16)10-20-7-5-12(9-18)6-8-20;/h1-4,11-12H,5-8,10H2;1H
    • InChI Key: RVGHSEYAGQRNMW-UHFFFAOYSA-N
    • SMILES: N1(CC2=COC(C3=CC=C(F)C=C3)=N2)CCC(C#N)CC1.[H]Cl

Computed Properties

  • Exact Mass: 321.1044180g/mol
  • Monoisotopic Mass: 321.1044180g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 380
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų

1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1915-8750-2μmol
1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride
2877705-61-6 90%+
2μl
$85.5 2023-04-20
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F1915-8750-10μmol
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F1915-8750-20μmol
1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride
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Life Chemicals
F1915-8750-1mg
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F1915-8750-2mg
1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride
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$88.5 2023-04-20
Life Chemicals
F1915-8750-3mg
1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride
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Life Chemicals
F1915-8750-4mg
1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride
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$99.0 2023-04-20
Life Chemicals
F1915-8750-5mg
1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride
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5mg
$103.5 2023-04-20
Life Chemicals
F1915-8750-10mg
1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride
2877705-61-6 90%+
10mg
$118.5 2023-04-20

Additional information on 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride

Professional Introduction to 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride (CAS No. 2877705-61-6)

1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carbonitrile hydrochloride} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2877705-61-6, represents a promising candidate for further research and development in the quest for novel therapeutic agents. The presence of a piperidine ring, combined with a nitrile group and a fluorophenyl-substituted oxazole moiety, endows this molecule with a distinct chemical profile that makes it particularly interesting for medicinal chemistry applications.

The compound's structure is characterized by a central piperidine core, which is a common scaffold in many pharmacologically active molecules. Piperidine derivatives are known for their ability to interact with biological targets in diverse ways, making them valuable in the development of drugs targeting various diseases. The introduction of a nitrile group at the 4-position of the piperidine ring adds another layer of functionality, potentially influencing both the solubility and reactivity of the molecule. This feature is particularly relevant in drug design, where optimizing solubility can enhance bioavailability and therapeutic efficacy.

The fluorophenyl substituent on the oxazole ring is another critical feature that contributes to the compound's unique properties. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. In this context, the 4-fluorophenyl group in 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride likely plays a crucial role in fine-tuning the compound's interactions with biological targets. Recent studies have shown that fluorinated aromatic rings can significantly enhance the binding affinity of drug candidates to their receptors, potentially leading to more effective therapeutic outcomes.

The oxazole ring itself is an important heterocyclic component that contributes to the compound's overall functionality. Oxazoles are known for their versatility in medicinal chemistry, often serving as key structural elements in bioactive molecules. The specific positioning of the oxazole ring in 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride, linked to a methyl group and further substituted with a fluorophenyl moiety, suggests that this compound may exhibit unique pharmacological properties. The ability of oxazole derivatives to act as scaffolds for drug design has been extensively explored, particularly in the development of antimicrobial and anti-inflammatory agents.

In recent years, there has been growing interest in developing novel compounds that target emerging therapeutic areas. The structure of 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride makes it a compelling candidate for further investigation in this context. For instance, its dual functionality—combining a piperidine core with both a nitrile and a fluorophenyl-substituted oxazole—suggests potential applications in multiple therapeutic domains. Current research is exploring how such compounds can be optimized for use in treating neurological disorders, where precise modulation of molecular interactions is crucial.

The hydrochloride salt form of this compound indicates that it has been formulated for improved stability and solubility. In pharmaceutical development, salt formation is a common strategy used to enhance drug properties such as bioavailability and shelf life. The hydrochloride form of 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride may therefore offer advantages over its free base form, making it more suitable for further preclinical and clinical studies.

The synthesis and characterization of this compound have been subjects of considerable interest among researchers. Advanced synthetic methodologies have been employed to construct its complex structure efficiently and with high purity. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, have been instrumental in achieving the desired molecular architecture. The successful synthesis of 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride demonstrates the growing capability of modern synthetic chemistry to produce intricate molecules tailored for specific biological applications.

Evaluation of this compound's pharmacological profile is ongoing, with initial studies focusing on its potential interactions with various biological targets. In vitro assays have been conducted to assess its activity against enzymes and receptors relevant to several diseases. Preliminary results suggest that 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride may exhibit inhibitory effects on certain enzymes or modulate receptor signaling pathways, which could translate into therapeutic benefits. These findings are particularly exciting given the compound's unique structural features and its potential for further optimization.

The integration of computational methods into drug discovery has also played a significant role in understanding the properties of this compound. Molecular modeling techniques have been used to predict how 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile hydrochloride interacts with biological targets at the molecular level. These simulations provide valuable insights into binding affinities and mechanisms of action, guiding experimental efforts toward more effective drug candidates. By combining experimental data with computational predictions, researchers can accelerate the development process and increase the likelihood of success.

The future prospects for this compound are promising, with several avenues for further exploration remaining open. Investigating its pharmacokinetic properties will be essential to determine its suitability for clinical translation. Additionally, studying its potential side effects and toxicity profiles will provide critical information for assessing its safety profile before moving into human trials. Collaborative efforts between synthetic chemists, pharmacologists, and biologists will be crucial in unlocking the full therapeutic potential of 1-{[2-(4-fluorophenyl)-1,3-oxazol-4-yi]methyl}piperidine - 44 - carbonitrile hydrochloride.

In conclusion, 2877705 - 61 - 6 , represents an intriguing example of how structural complexity can be leveraged to develop novel pharmaceutical agents。 Its unique combination of functional groups, coupled with promising preliminary findings, makes it a compelling subject for further research。 As our understanding of disease mechanisms continues to evolve, compounds like these will play an increasingly important role in addressing unmet medical needs。 The ongoing investigation into< strong > 2877705 - 61 - 6 strong > underscores the dynamic nature of pharmaceutical chemistry, where innovation drives progress toward new treatments。 p >

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